molecular formula C22H19NO B14705985 2-[Methoxy(diphenyl)methyl]-1h-indole CAS No. 20538-22-1

2-[Methoxy(diphenyl)methyl]-1h-indole

Cat. No.: B14705985
CAS No.: 20538-22-1
M. Wt: 313.4 g/mol
InChI Key: AGOOVJRGVHNQIO-UHFFFAOYSA-N
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Description

2-[Methoxy(diphenyl)methyl]-1h-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a methoxy group attached to a diphenylmethyl moiety, which is further connected to an indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methoxy(diphenyl)methyl]-1h-indole typically involves the reaction of indole with diphenylmethanol in the presence of a methoxy group donor. One common method is the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. This reaction yields the desired compound with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Methoxy(diphenyl)methyl]-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated indole rings.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-[Methoxy(diphenyl)methyl]-1h-indole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Methoxy(diphenyl)methyl]-1h-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.

Uniqueness

2-[Methoxy(diphenyl)methyl]-1h-indole is unique due to the presence of the methoxy and diphenylmethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

20538-22-1

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-[methoxy(diphenyl)methyl]-1H-indole

InChI

InChI=1S/C22H19NO/c1-24-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)21-16-17-10-8-9-15-20(17)23-21/h2-16,23H,1H3

InChI Key

AGOOVJRGVHNQIO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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